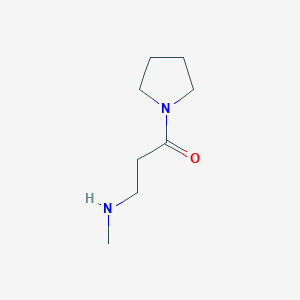
2-(3-Bromo-4-chlorophenyl)-2-hydroxyacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3-Bromo-4-chlorophenyl)-2-hydroxyacetic acid” is a type of organic compound that contains bromine and chlorine as substituents on a phenyl group . The molecular formula of this compound is C8H6BrClO2 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C8H6BrClO2 . It is also available as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and bonds within the molecule .作用機序
The mechanism of action of BCPAA is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes, particularly those involved in the synthesis of neurotransmitters such as dopamine and norepinephrine. BCPAA has also been shown to modulate the activity of ion channels, particularly those involved in the regulation of calcium ions.
Biochemical and Physiological Effects:
BCPAA has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, modulation of ion channel activity, and modulation of neurotransmitter synthesis. BCPAA has been shown to have potential therapeutic applications in the treatment of various diseases, including Parkinson's disease and depression.
実験室実験の利点と制限
One of the main advantages of using BCPAA in lab experiments is its versatility as a building block in the synthesis of other organic compounds. BCPAA is also relatively easy to synthesize and purify, making it a cost-effective option for many research applications. However, one limitation of using BCPAA is its potential toxicity, particularly at high concentrations. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.
将来の方向性
There are many potential future directions for research involving BCPAA. One area of interest is the development of new pharmaceutical compounds based on the structure of BCPAA. Another area of interest is the study of the mechanism of action of BCPAA and its potential applications in the treatment of various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of BCPAA and its potential toxicity.
合成法
BCPAA can be synthesized by the reaction of 3-bromo-4-chlorobenzaldehyde with glycine in the presence of a base such as sodium hydroxide. The resulting product is then hydrolyzed to yield BCPAA. This synthesis method has been extensively studied and optimized to ensure high yields and purity of the final product.
科学的研究の応用
BCPAA has been used in a variety of scientific research applications, including the synthesis of pharmaceutical compounds, the study of enzyme activity, and the development of new chemical sensors. BCPAA has been shown to be a versatile building block in the synthesis of a wide range of organic compounds, including antiviral and anticancer agents. In addition, BCPAA has been used as a substrate for the study of enzyme activity, particularly in the field of proteomics. BCPAA has also been used in the development of new chemical sensors for the detection of various analytes, including amino acids and neurotransmitters.
Safety and Hazards
The compound “2-(3-Bromo-4-chlorophenyl)-2-hydroxyacetic acid” is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
2-(3-bromo-4-chlorophenyl)-2-hydroxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO3/c9-5-3-4(1-2-6(5)10)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQLDUGKXMFTKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)O)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261552-11-7 |
Source


|
| Record name | 2-(3-bromo-4-chlorophenyl)-2-hydroxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Methyl-N-[2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl]but-2-ynamide](/img/structure/B2949897.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2949899.png)

![N-(3-methoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2949902.png)




![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2949909.png)
![3-[[(E)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2949911.png)
![N-(4-chlorophenyl)-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2949915.png)

